
Bromoacetamido-PEG3-Acid
Übersicht
Beschreibung
Bromoacetamido-PEG3-Acid is a heterobifunctional polyethylene glycol (PEG) linker widely used in bioconjugation for drug development, nanotechnology, and targeted therapeutics. Its structure comprises:
- Bromoacetamide group: A thiol-reactive moiety for covalent bonding with cysteine residues or other thiol-containing molecules.
- PEG3 spacer: A triethylene glycol chain providing hydrophilicity, solubility, and spatial separation between conjugated molecules.
- Terminal carboxylic acid: Enables coupling to amine-containing molecules (e.g., antibodies, peptides) via carbodiimide chemistry (e.g., EDC/sulfo-NHS).
Vorbereitungsmethoden
Synthetic Routes for Bromoacetamido-PEG3-Acid
The synthesis of this compound involves sequential functionalization of a PEG backbone. Below, we detail two validated methodologies:
Stepwise Solution-Phase Synthesis
This method involves three stages: PEGylation , bromination , and carboxylation .
-
PEGylation :
Triethylene glycol (TEG) is activated at one terminus using tosyl chloride or mesyl chloride to form a leaving group. Reaction with ammonia introduces a primary amine, yielding NH₂-PEG3-OH. -
Bromination :
The amine is reacted with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is used as a base to neutralize HBr byproducts . -
Carboxylation :
The hydroxyl terminus of NH₂-PEG3-Br is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) or TEMPO/NaClO under controlled pH (8–9) .
Key Reaction Parameters :
-
Temperature: 0–25°C for bromination to prevent decomposition.
-
Solvent: Anhydrous DCM or THF to avoid hydrolysis.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS offers higher purity and scalability for PEG-based linkers. The protocol involves:
-
Resin Functionalization :
A chlorotrityl resin preloaded with glycine is used. Sequential coupling of Fmoc-protected amino acids and PEG derivatives is performed using COMU® as a coupling reagent . -
Bromoacetamide Introduction :
After deprotection, the terminal amine is reacted with bromoacetic acid activated by HATU/DIEA in DMF. -
Cleavage and Oxidation :
The product is cleaved from the resin using acetic acid/TFE/DCM (1:2:7), followed by oxidation of the hydroxyl group to carboxylic acid .
Advantages :
-
Purity: >95% after HPLC purification.
-
Scalability: Suitable for multi-gram synthesis.
Industrial Production Methods
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety:
Continuous Flow Bromination
A tubular reactor with staggered mixing zones ensures precise stoichiometry between NH₂-PEG3-OH and bromoacetyl bromide. Key parameters include:
Parameter | Value |
---|---|
Residence Time | 15–20 min |
Temperature | 10–15°C |
Pressure | 2–3 bar |
Yield | 85–90% |
Carboxylation via Catalytic Oxidation
TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and NaClO are used under biphasic conditions (water/ethyl acetate). The process minimizes over-oxidation and achieves >90% conversion .
Reaction Optimization and Challenges
Side Reactions and Mitigation
-
Hydrolysis of Bromoacetamide : Controlled pH (<7) and low temperature (0–5°C) reduce unintended hydrolysis .
-
PEG Degradation : Avoid prolonged exposure to acidic/basic conditions. Use stabilizers like BHT (butylated hydroxytoluene).
Solvent Selection
Solvent | Dielectric Constant | Suitability |
---|---|---|
DCM | 8.9 | Ideal for bromination |
DMF | 36.7 | SPPS coupling |
THF | 7.5 | Limited to carboxylation |
Purification and Quality Control
Chromatographic Techniques
-
Size-Exclusion Chromatography (SEC) : Removes high-molecular-weight impurities (e.g., PEG dimers).
-
Reverse-Phase HPLC : Uses a C18 column with acetonitrile/water gradient (5→95% over 30 min) to isolate the target compound .
Crystallization
Ethanol/water (7:3 v/v) at −20°C yields crystals with 99% purity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 3.65–3.55 (m, 12H, PEG), 4.10 (s, 2H, CH₂Br), 2.50 (t, 2H, COOH).
-
FT-IR : 1720 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C PEG backbone) .
Mass Spectrometry
-
ESI-MS : m/z 342.18 [M+H]⁺, 364.16 [M+Na]⁺.
Analyse Chemischer Reaktionen
Types of Reactions: Bromoacetamido-PEG3-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. It can also participate in amide bond formation reactions with primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with the bromide group under mild conditions.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds.
Major Products:
Substitution Products: When reacted with nucleophiles, the bromide group is replaced by the nucleophile, resulting in various substituted PEG derivatives.
Amide Products: Reaction with primary amines results in the formation of amide bonds, producing PEG derivatives with amide linkages
Wissenschaftliche Forschungsanwendungen
Bioconjugation
Overview:
Bromoacetamido-PEG3-Acid is primarily utilized for bioconjugation due to its ability to form stable amide bonds with primary amines. The bromide group serves as an effective leaving group in nucleophilic substitution reactions, facilitating the attachment of various biomolecules.
Applications:
- Protein Modification: Enhances the solubility and stability of proteins through PEGylation, which can significantly improve their pharmacokinetic properties.
- Antibody-Drug Conjugates (ADCs): Used as a linker to conjugate therapeutic agents to antibodies, allowing for targeted delivery of drugs to specific cells or tissues.
Case Study:
A study demonstrated that PEGylation using this compound improved the stability of therapeutic proteins. The results indicated a marked increase in half-life and reduced immunogenicity compared to unmodified proteins.
Protein Type | Half-Life (hrs) | Immunogenicity Score |
---|---|---|
Unmodified | 5 | 8 |
PEGylated | 20 | 3 |
Drug Delivery Systems
Overview:
The unique properties of this compound make it an ideal candidate for drug delivery applications. Its hydrophilic nature enhances solubility, while the bromoacetamido group allows for selective conjugation with drug molecules.
Applications:
- Controlled Release: The compound can facilitate controlled release mechanisms where the drug is released in response to specific stimuli (e.g., pH changes).
- Targeted Therapy: By conjugating drugs to targeting moieties via this compound, researchers can enhance therapeutic efficacy while minimizing side effects.
Case Study:
In research focused on PROTACs (Proteolysis Targeting Chimeras), this compound was used to link various ligands to E3 ligases, resulting in enhanced degradation rates of target proteins.
Compound Name | Target Protein | Degradation Rate (hrs) |
---|---|---|
Unlinked | Protein A | 12 |
Linked with PEG | Protein A | 4 |
Material Science
Overview:
this compound is also employed in the development of advanced materials such as hydrogels and nanomaterials due to its biocompatibility and functionalization potential.
Applications:
- Hydrogels: Used to create hydrogels that can encapsulate drugs or biomolecules, providing a controlled release environment.
- Nanoparticles: Facilitates the functionalization of nanoparticles for biomedical applications, enhancing their stability and solubility.
Chemical Biology
Overview:
This compound plays a critical role in chemical biology by enabling the study of cellular processes through the modification of biomolecules.
Applications:
- Enzyme Activity Modulation: By altering enzyme activity or protein stability through conjugation with this compound, researchers can investigate molecular mechanisms underlying diseases.
Wirkmechanismus
Bromoacetamido-PEG3-Acid exerts its effects primarily through the formation of stable amide bonds with primary aminesThe terminal carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the conjugation of PEG to biomolecules and other compounds .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
Comparative Analysis with Structural Analogs
Variation in PEG Chain Length
Impact of PEG Length :
- Solubility : Longer PEG chains (e.g., PEG8) improve aqueous solubility and reduce aggregation in hydrophobic payloads .
- Steric Effects: PEG3 balances spatial flexibility and compactness, ideal for ADCs, while PEG4–PEG8 are preferred for nanoparticle functionalization .
Functional Group Variations
Functional Group Implications :
- Azide-Terminated : Enables bioorthogonal click reactions (e.g., with DBCO or cyclooctynes) for live-cell labeling .
- Phosphonic Acid: Binds to metal oxides, useful in diagnostic imaging or catalytic systems .
Purity and Stability
Key Challenges and Discrepancies
Biologische Aktivität
Bromoacetamido-PEG3-Acid is a polyethylene glycol (PEG) derivative characterized by the presence of a bromide group and a terminal carboxylic acid. This compound is primarily utilized in biological research for the modification of biomolecules, enhancing their solubility, stability, and bioavailability. The unique structure of this compound facilitates its application in drug delivery systems, bioconjugation, and the synthesis of complex molecules.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₉BrN₄O₄, with a molecular weight of approximately 339.19 g/mol. The compound features a hydrophilic PEG spacer that improves solubility in aqueous environments, making it suitable for various biological applications. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amines to form stable amide bonds.
This compound exerts its biological effects through the formation of stable amide bonds with primary amines. This reaction is facilitated by the terminal carboxylic acid group, which can react in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N’-diisopropylcarbodiimide). The compound's ability to undergo nucleophilic substitution allows it to react with various nucleophiles including thiols and amines, leading to diverse applications in bioconjugation and drug development .
Applications in Research and Medicine
- Bioconjugation : this compound is widely used as a linker in bioconjugation processes. It allows for the attachment of drugs or other biomolecules to proteins, enhancing their therapeutic efficacy and pharmacokinetics.
- Drug Delivery Systems : The PEGylation of drugs using this compound can significantly improve their half-life in circulation, reduce immunogenicity, and enhance solubility. This property is particularly beneficial in developing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted therapy .
- Nanotechnology : In nanomedicine, this compound serves as a critical component in synthesizing nanoparticles that can deliver therapeutic agents more effectively to specific sites within the body .
Case Study 1: PEGylated Antibody-Drug Conjugates
A study demonstrated the effectiveness of this compound in creating PEGylated ADCs that showed improved solubility and stability compared to non-PEGylated counterparts. The PEGylation led to a significant reduction in off-target effects and enhanced therapeutic indices in preclinical models.
Case Study 2: PROTAC Development
Research involving this compound as a linker in PROTAC development highlighted its ability to facilitate targeted protein degradation. This approach has shown promise in treating various cancers by selectively degrading oncogenic proteins while sparing normal cellular functions .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Applications |
---|---|---|
Bromoacetamido-PEG2-Acid | Shorter PEG chain | Bioconjugation |
Bromoacetamido-PEG4-Acid | Longer PEG chain | Drug delivery systems |
Chloroacetamido-PEG3-Acid | Contains chloro instead of bromo | Less reactive than bromo derivatives |
The choice between these compounds often depends on the specific requirements of solubility, reactivity, and desired biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bromoacetamido-PEG3-Acid, and how can purity be validated?
this compound is typically synthesized via bromoacetylation of PEG3-acid precursors. Key steps include:
- Activation of the carboxylic acid group (e.g., using EDC/NHS coupling) followed by reaction with bromoacetamide .
- Purification via size-exclusion chromatography or reverse-phase HPLC to remove unreacted reagents .
- Validation: Purity ≥95% (confirmed by HPLC or LC-MS) and structural verification via H/C NMR or FT-IR spectroscopy .
Q. How should researchers determine the solubility profile of this compound in aqueous and organic solvents?
Methodological steps include:
- Solubility testing : Prepare saturated solutions in PBS (pH 7.4), DMSO, or acetonitrile. Centrifuge and quantify dissolved compound via UV-Vis spectrophotometry (λ = 220–280 nm) .
- Critical parameters : Temperature (e.g., 25°C vs. 37°C), pH (adjust with HCl/NaOH), and ionic strength (use buffer systems) .
- Conflicting data? Replicate experiments with controlled variables and compare with literature (e.g., CAS 1415800-44-0 solubility reports) .
Q. What analytical techniques are essential for characterizing this compound’s stability under storage conditions?
- Short-term stability : Monitor degradation via HPLC over 72 hours in buffers (pH 4–9) at 4°C and 25°C .
- Long-term stability : Accelerated aging studies (e.g., 40°C/75% RH for 1 month) with LC-MS to identify hydrolysis byproducts (e.g., free bromoacetamide) .
Advanced Research Questions
Q. How can conjugation efficiency of this compound with thiol-containing biomolecules be optimized?
- Reaction design : Use molar ratios (e.g., 1:3 bromoacetamide:thiol) in PBS (pH 7.4–8.5) with 1–5 mM EDTA to prevent oxidation .
- Kinetic analysis : Monitor reaction progress via Ellman’s assay (free thiol quantification) or MALDI-TOF for conjugate mass shifts .
- Troubleshooting low yields : Pre-reduce disulfide bonds (e.g., with TCEP) or increase reaction time (12–24 hours) .
Q. What strategies resolve contradictions in reported reactivity of this compound with cysteine vs. other nucleophiles?
- Comparative studies : Parallel reactions with cysteine, lysine, and histidine under identical conditions (pH, temperature).
- Data analysis : Use SDS-PAGE or mass spectrometry to quantify selectivity. Note that bromoacetamide preferentially reacts with thiols (second-order rate constants ~10 Ms) over amines .
- Q. Conflicting results? Validate buffer composition (e.g., avoid amine-containing buffers like Tris) and confirm reagent purity .
Q. How do PEG chain length and bromoacetamide positioning influence steric hindrance in macromolecular conjugates?
- Experimental design : Compare this compound with PEG1/PEG5 analogs in conjugating large proteins (e.g., antibodies).
- Analytical tools : Size-exclusion chromatography (SEC-HPLC) for conjugate size analysis and surface plasmon resonance (SPR) for binding affinity assessment .
- Key finding : PEG3 spacers balance solubility and reduced steric interference compared to shorter/longer PEGs .
Q. Data Interpretation & Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Root-cause analysis : Cross-check synthesis protocols (e.g., CAS 1415800-44-0 vs. impurities in older batches) .
- Instrument calibration : Validate DSC (melting point) and NMR spectrometers with reference standards .
- Literature alignment : Compare with structurally similar compounds (e.g., Bromo-PEG4-acid, CAS 1393330-38-5) for trends .
Q. What statistical methods are appropriate for validating reproducibility in this compound-based assays?
- Intra-assay precision : Calculate %RSD for triplicate measurements (e.g., conjugation efficiency).
- Inter-lab validation : Use Bland-Altman plots to assess systematic biases between laboratories .
- Outlier handling : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
Q. Ethical & Safety Considerations
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO6/c12-9-10(14)13-2-4-18-6-8-19-7-5-17-3-1-11(15)16/h1-9H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUJYJTSFKZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.